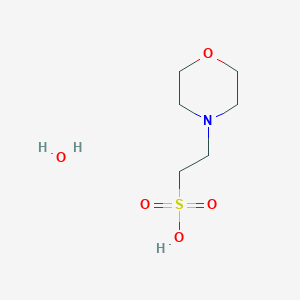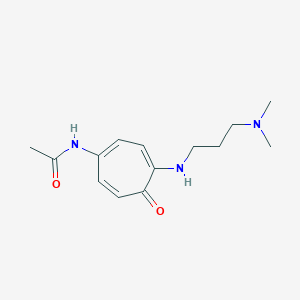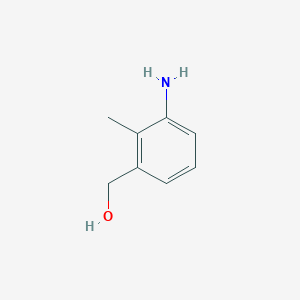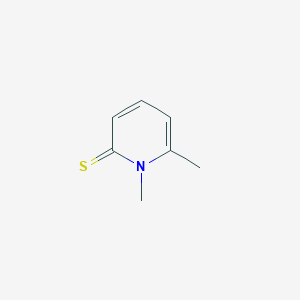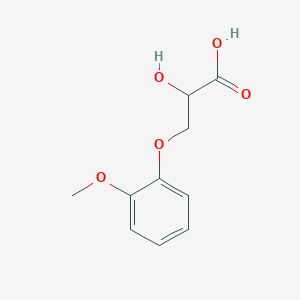
beta-(2-Methoxyphenoxy)lactic acid
説明
Beta-(2-Methoxyphenoxy)lactic acid, also known as beta-OCMC, is a synthetic compound that belongs to the family of lactic acid derivatives. It is the major urinary metabolite of glyceryl guaiacolate in humans .
Synthesis Analysis
Beta-(2-Methoxyphenoxy)lactic acid is a metabolite of guaifenesin . Guaifenesin is an expectorant commonly found in over-the-counter products for the symptomatic relief from congested chests and coughs associated with cold, bronchitis, and/or other breathing illnesses .
Molecular Structure Analysis
The molecular formula of Beta-(2-Methoxyphenoxy)lactic acid is C10H12O5. It is a colorless liquid, soluble in most organic solvents. The compound is a member of methoxybenzenes .
Chemical Reactions Analysis
Beta-(2-Methoxyphenoxy)lactic acid is a methoxybenzenes . It is a metabolite of guaifenesin .
Physical And Chemical Properties Analysis
Beta-(2-Methoxyphenoxy)lactic acid is a colorless liquid, soluble in most organic solvents. Its molecular weight is 212.20 g/mol .
科学的研究の応用
Chemical Conversion in Aqueous Solutions : Lactic acid is a crucial platform molecule in synthesizing a wide range of chemicals. A study demonstrated the efficient preparation of lactic acid via direct catalysis of sugars in water without a base, using a Zn-Sn-Beta catalyst. This method achieved a high conversion rate for sucrose with significant lactic acid yield (Wen-jie Dong et al., 2016).
Oxidation of Ferulic Acid : Laccase activity in the presence of ferulic acid as a substrate was explored. The study identified trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid and (Z)-beta-{4-[(E)-2-carboxyvinyl]-2-methoxyphenoxy}-4-hydroxy-3-methoxy cinnamic acid as the two products (F. Carunchio et al., 2001).
Lactic Acid and Methyl Lactate Production : The study discussed the liquid-phase conversion of triose-sugars to methyl lactate and lactic acid using zeolites. It highlighted that H-USY zeolite was particularly active in this isomerization process (R. West et al., 2010).
Extraction from Aqueous Media : Research focused on the reactive separation of lactic acid using a novel hydrophobic H-beta zeolite/polyvinylidene fluoride mixed matrix membrane. This method could be a cost-effective alternative for LA recovery from aqueous solutions (M. Madhumala et al., 2014).
Enantioselective Synthesis : Treatment of β-hydroxy-α-p-methoxyphenoxy carboxylic acids led to the synthesis of α-p-methoxyphenoxy-β-lactones. This demonstrated the potential for enantioselective and diastereoselective synthesis in organic chemistry (Jordan M. Witte et al., 2022).
Biotechnological Applications : Lactic acid is widely used in the synthesis of biodegradable polymers and environmentally friendly solvents. Its derivatives, like pyruvic acid and acrylic acid, can be produced via chemical and biotechnological routes (Chao Gao et al., 2011).
Bio-Based Green Solvent : Lactic acid served as a bio-based green solvent to promote various organic reactions, demonstrating its utility beyond traditional applications (J. Yang et al., 2012).
Safety And Hazards
The safety data sheet for lactic acid, a related compound, indicates that it can cause skin irritation and serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If swallowed, the person should drink water and seek medical advice .
特性
IUPAC Name |
2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBBOLVTSAHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926801 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-(2-Methoxyphenoxy)lactic acid | |
CAS RN |
13057-65-3 | |
| Record name | beta-(2-Methoxyphenoxy)lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



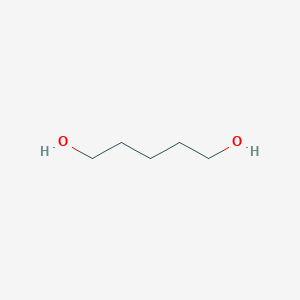
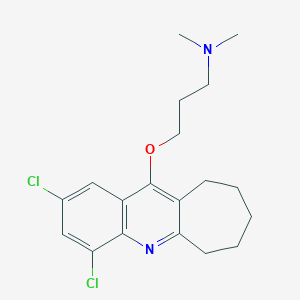
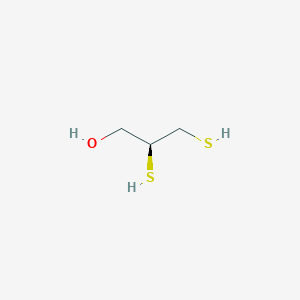
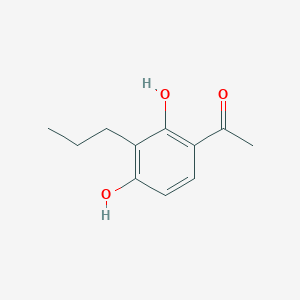
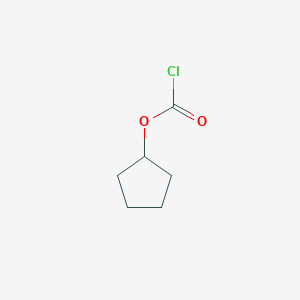
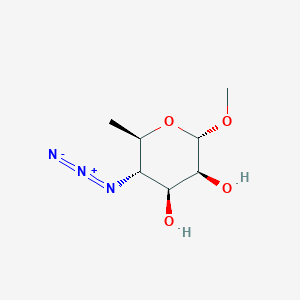
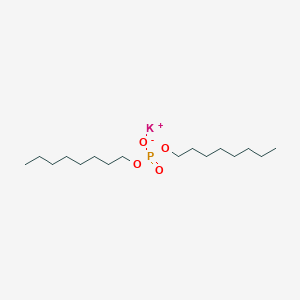
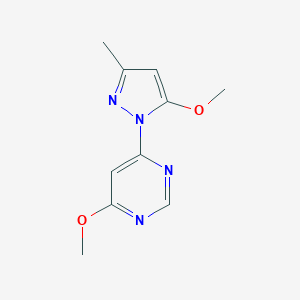
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
